(R)-1-(pyridin-2-ylmethyl)piperidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(3R)-1-(pyridin-2-ylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m1/s1 |
InChI Key |
AQUMROUGWVRZLQ-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=N2)O |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of R 1 Pyridin 2 Ylmethyl Piperidin 3 Ol and Analogues
Investigation of Substituent Effects on Biological Activity
The biological activity of (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol analogues can be finely tuned by introducing various substituents at different positions on the molecule. These modifications can alter the compound's size, shape, electronics, and hydrogen bonding capabilities, thereby affecting its interaction with the target protein.
The piperidine (B6355638) scaffold is a fundamental component of numerous biologically active compounds and its substitution pattern is critical for defining ligand-target interactions. ajchem-a.com Modifications on the piperidine ring can directly influence binding affinity and functional activity.
For instance, in related 2,6-disubstituted piperidine derivatives that interact with the nAChR complex, the nature and position of the substituents are paramount. Studies on compounds like 2-methyl-6-n-undecanyl piperidines revealed a high affinity for sites associated with the receptor's ion channel. nih.gov The introduction of alkyl groups, such as methyl groups, at positions C2 and C6 can significantly impact binding. Specifically, 2,6-dimethylpiperidine (B1222252) is a moderately active inhibitor of sites within the ion channel, whereas 2-methylpiperidine (B94953) is considerably less active, suggesting that disubstitution can enhance interaction. nih.gov
Further research on other piperidine-containing scaffolds has shown that the position of substituents is key. For example, in a series of piperidine-substituted sulfonamides, the presence of a methyl group at the C3 or C4 position of the piperidine ring led to the highest anticancer activity. ajchem-a.com This highlights that even small alkyl substitutions can sterically and electronically optimize the ligand's fit within a binding pocket.
The table below summarizes the effect of piperidine ring substitutions on the activity of various related scaffolds.
| Compound Scaffold | Substitution Position | Substituent | Observed Effect on Activity |
| 2,6-disubstituted Piperidines | C2, C6 | Dimethyl | Moderate inhibition of nAChR ion channel sites nih.gov |
| 2-substituted Piperidines | C2 | Methyl | Low inhibition of nAChR ion channel sites nih.gov |
| Piperidine Sulfonamides | C3 or C4 | Methyl | Enhanced anticancer properties ajchem-a.com |
The hydroxyl group at the C3 position of the piperidine ring is a key functional group that can participate in crucial hydrogen bonding interactions with the biological target. The ability to act as both a hydrogen bond donor and acceptor makes it a significant contributor to binding affinity. In certain synthetic pathways for related 3-hydroxypiperidines, care must be taken to preserve this functional group, for instance, by using specific bases like triethylamine (B128534) to prevent its elimination. nih.gov
The stereochemistry of the hydroxyl group is of paramount importance. The (R)-configuration defines a specific spatial orientation of the hydroxyl group, which can lead to stereoselective interactions with a chiral binding site on a receptor. While direct SAR data on the C3-hydroxyl of this compound is limited, studies on analogous piperidinols with anti-tuberculosis activity have underscored the importance of stereochemistry. In one such study, a library of piperidinol analogues was generated where the stereochemistry of a hydroxyl group on the N-alkyl side chain was varied, resulting in compounds with good anti-tuberculosis activity, demonstrating that stereoisomers can have distinct biological profiles. nih.gov This principle strongly suggests that the (S)-enantiomer of 1-(pyridin-2-ylmethyl)piperidin-3-ol (B1364462) would exhibit a different activity profile compared to the (R)-enantiomer, due to the differential positioning of the C3-hydroxyl group within the receptor's binding site.
The pyridinylmethyl group is another critical pharmacophoric element. Modifications to both the pyridine (B92270) ring and the methylene (B1212753) linker that connects it to the piperidine nitrogen can profoundly affect biological activity.
The pyridine ring itself is a key feature in many nAChR ligands, such as epibatidine (B1211577). SAR studies on epibatidine analogues have provided valuable insights into how pyridine ring substitutions can modulate receptor affinity and selectivity. The introduction of various substituents (e.g., fluoro, bromo, amino) at the 2'-position of the pyridine ring resulted in a wide range of effects on binding affinity, functional potency, and efficacy at different nAChR subtypes. nih.gov For example, a fluoro substitution led to significantly greater affinity for β2-containing receptors over β4-containing ones, while a bromo substitution resulted in more modest selectivity. nih.gov Conversely, hydroxyl and dimethylamino substitutions led to a significant loss of affinity. nih.gov These findings suggest that the electronic properties and size of the substituent on the pyridine ring are critical for receptor interaction.
The alkyl linker, in this case a methylene group, dictates the spatial relationship between the piperidine and pyridine rings. While specific studies on modifying this linker in this compound are not detailed in the available literature, general principles of medicinal chemistry suggest that altering its length or rigidity would impact the conformational freedom of the molecule and its ability to adopt the optimal binding pose. Increasing the linker length could allow the pyridine moiety to access different sub-pockets within the binding site, while introducing rigidity could lock the molecule into a more favorable, or unfavorable, conformation.
The following table illustrates the impact of pyridine ring substitutions on the nAChR binding affinity of epibatidine analogues, which serves as a model for potential modifications to this compound.
| Epibatidine Analogue (Substituent at 2'-Pyridine Position) | Receptor Subtype Affinity Profile |
| Fluoro | 52- to 875-fold greater affinity at β2- vs. β4-containing receptors nih.gov |
| Bromo | 4- to 55-fold greater affinity at β2- vs. β4-containing receptors nih.gov |
| Amino | 10- to 115-fold greater affinity at β2- vs. β4-containing receptors nih.gov |
| Hydroxy | Affinity too low for accurate measurement nih.gov |
| Dimethylamino | Affinity too low for accurate measurement nih.gov |
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of a ligand is a determining factor in its ability to bind to a biological target. For piperidine-containing molecules, the ring typically adopts a chair conformation. The orientation of substituents as either axial or equatorial can have a profound impact on biological activity.
Computational and conformational studies on related 2-substituted piperazines, which are also active at nAChRs, have shown a preference for the axial conformation for the substituent. nih.gov This axial orientation is believed to place the basic and pyridyl nitrogen atoms in a specific spatial arrangement that closely mimics the binding pose of nicotine (B1678760) and epibatidine. nih.govresearchgate.net Molecular modeling studies confirmed that the (R)-enantiomers of these compounds can bind to the α7 nAChR with the key nitrogen atoms colocalized with their counterparts in the potent agonist epibatidine. researchgate.net
This preference for an axial conformation is likely stabilized by specific interactions within the receptor binding site. Molecular dynamics simulations of nAChR binding sites show that agonist binding induces a transition from a low-affinity to a high-affinity state, which involves significant conformational rearrangements of the receptor's loops (such as loop C) and the ligand itself. elifesciences.orgelifesciences.org The ability of this compound and its analogues to adopt a low-energy conformation that fits favorably into the active state of the receptor is therefore critical for its efficacy. The interplay between the piperidine ring pucker and the orientation of the N-pyridinylmethyl and C3-hydroxyl groups defines the molecule's pharmacophore and its ultimate biological effect.
Comparative SAR within Piperidine and Related Heterocyclic Scaffolds (e.g., Piperazine)
Replacing the piperidine core with other heterocyclic scaffolds, such as piperazine (B1678402), is a common strategy in medicinal chemistry to probe the importance of the scaffold and alter physicochemical properties. rsc.org Comparative SAR studies often reveal significant differences in activity and selectivity.
In a study of dual-target ligands for the histamine (B1213489) H3 and sigma-1 (σ1) receptors, replacing a piperazine ring with a piperidine moiety led to a dramatic increase in affinity for the σ1 receptor (from a Ki of 1531 nM for the piperazine analogue to 3.64 nM for the piperidine analogue). nih.govnih.gov This suggests that the piperidine ring is a critical structural element for high-affinity σ1R binding, while the piperazine ring is better tolerated or even preferred at the H3 receptor. nih.gov
Conversely, in the development of certain antidiabetic agents, a piperazine ring was found to be optimal for activity, although substitution with a piperidine ring did not lead to a significant loss of function. mdpi.com This indicates that for some targets, the second nitrogen atom of the piperazine ring may not be essential for the primary binding interaction but can influence properties like solubility and metabolism.
These examples demonstrate that the choice between a piperidine and a piperazine scaffold is highly target-dependent. For ligands targeting nAChRs, the basic nitrogen of the piperidine ring is crucial for the cation-π interaction with aromatic residues in the binding site. frontiersin.org Replacing it with a piperazine introduces a second nitrogen atom, which alters the pKa, hydrogen bonding potential, and conformational profile of the molecule, thereby changing its interaction with the receptor.
The table below provides a comparison of piperidine versus piperazine scaffolds from different studies.
| Target(s) | Preferred Scaffold for Primary Target | Observation |
| Histamine H3 / Sigma-1 Receptors | Piperidine (for σ1R) | Replacing piperazine with piperidine increased σ1R affinity over 400-fold. nih.govnih.gov |
| α-Glucosidase (Antidiabetic) | Piperazine | Piperazine ring found to be best for activity, but piperidine was also well-tolerated. mdpi.com |
Rational Design Principles for SAR Optimization
Rational drug design utilizes the understanding of SAR and target structure to guide the synthesis of more potent and selective molecules. nih.govsci-hub.se For optimizing analogues of this compound, several principles can be applied.
Structure-Based Design: If a high-resolution crystal structure or a reliable homology model of the target receptor is available, molecular docking and dynamics simulations can be employed. frontiersin.org These computational tools can predict the binding mode of the ligand, identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, cation-π interactions), and guide the design of new analogues with improved complementarity to the binding site. For example, docking studies could reveal whether there is space to accommodate larger substituents on the pyridine or piperidine rings, or if additional hydrogen bond donors/acceptors would be beneficial.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a series of active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, positive ionizable groups) required for biological activity. This model can then be used to design novel molecules that fit the pharmacophoric requirements.
Property-Based Design: Optimization is not limited to potency. Physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability are critical for a compound's drug-like characteristics. Rational design involves modifying the lead structure to balance biological activity with favorable pharmacokinetic properties. For instance, introducing polar groups can increase solubility, while blocking sites of metabolism (e.g., through fluorination) can improve metabolic stability.
By systematically applying these principles—modifying substituents on the piperidine and pyridine rings, exploring stereochemistry, altering linker properties, and considering scaffold hopping—new analogues of this compound can be designed with potentially superior therapeutic profiles.
Biological Activity and Mechanistic Investigations in Vitro and Preclinical Research Methodologies
Receptor Binding and Functional Assays for Ligand-Target Interactions
The affinity and selectivity of piperidine-based compounds have been assessed across several key central nervous system (CNS) receptors using radioligand binding assays and functional studies.
The histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the CNS, functions as an auto- and heteroreceptor, modulating the release of histamine and other neurotransmitters. As such, it is a significant target for neurological disorders. Research has demonstrated that piperidine-containing compounds can exhibit high affinity for the H3R.
Studies on various series of piperidine (B6355638) derivatives have shown their potent interaction with H3Rs, with Ki values often in the nanomolar range. For instance, a series of benzophenone derivatives featuring a piperidine moiety showed high affinities for H3R, with Ki values ranging from 8 nM to 371 nM. The piperidine moiety has been identified as a crucial structural element for achieving dual activity at both H3 and sigma-1 (σ1) receptors. In comparative studies, replacing a piperazine (B1678402) ring with a piperidine ring did not significantly impact H3R affinity, underscoring the piperidine core's importance for this target. A study of dual-acting ligands found that nearly all compounds with a piperidine core displayed high affinity for histamine H3 receptors, with Ki values below 100 nM.
| Compound Type | Affinity (Ki) | Reference |
|---|---|---|
| Piperidine-based dual H3/σ1 ligands | < 100 nM | |
| Benzophenone-piperidine derivatives | 8 nM - 371 nM | |
| Compound 5 (piperidine vs piperazine) | 7.70 nM |
Sigma receptors, comprising sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are recognized as distinct proteins involved in various cellular functions and are targets for neurological conditions. Piperidine and piperazine derivatives have been extensively studied for their sigma receptor affinity.
The piperidine moiety is considered a key structural feature for high affinity at σ1R. Many piperidine-based compounds exhibit high affinity for σ1R, with Ki values in the low nanomolar range. For example, a series of N-[(4-methoxyphenoxy)ethyl]piperidines showed Ki values between 0.89–1.49 nM for the σ1 receptor. In studies of dual-target ligands, compounds containing a piperidine core consistently showed a higher binding preference for σ1R over σ2R. One such compound demonstrated a Ki of 4.41 nM for σ1R and 67.9 nM for σ2R. The selectivity for σ1R over σ2R is a common feature for scaffolds connecting a phenoxy portion to a piperidine moiety. Some analogues, however, have shown notable affinity for the σ2R subtype as well.
| Compound/Series | σ1R Affinity (Ki) | σ2R Affinity (Ki) | Reference |
|---|---|---|---|
| Compound 11 (piperidine core) | 4.41 nM | 67.9 nM | |
| N-[(4-methoxyphenoxy)ethyl]piperidines | 0.89 - 1.49 nM | 52.3 - 809 nM | |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | 1.45 nM | >290-fold selectivity over σ2R | |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | 3.2 nM | Not specified |
Dopamine receptors, particularly the D2 and D3 subtypes, are implicated in the pathophysiology of various neuropsychiatric disorders. The D3 receptor, part of the D2-like family, is predominantly expressed in the brain's mesolimbic regions which govern motivation and reward. Research into piperidine-based ligands has revealed interactions with these receptors.
A study on piperidine analogues of known D4 receptor ligands assessed their affinity for D2 and D3 receptors. One regioisomer, compound 16, maintained high D4 affinity while demonstrating a marked selectivity over the D2 receptor (2239-fold). Another series of N-phenylpiperazine analogues, which share structural similarities, were evaluated for their D3 versus D2 selectivity. These studies highlight that specific substitutions on the piperidine or related piperazine scaffold can significantly influence affinity and selectivity for dopamine receptor subtypes. The structural plasticity of the D2 and D3 receptors allows them to adopt distinct conformations when binding different ligands, which can be exploited in drug design.
| Compound/Series | D2R Affinity (pKi) | D3R Affinity (pKi) | D2/D4 Selectivity | Reference |
|---|---|---|---|---|
| Compound 16 (piperidine) | Reduced affinity | Not specified | 2239 | |
| Compound 15 (piperidine) | Not specified | Not specified | 13 | |
| 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine scaffold | Selectivity over D2R | Ki = 7.26 nM (for compound 46) | 19.4 (D2/D3) |
Beyond the primary targets, piperidine analogues have been screened against a broader panel of receptors, revealing additional interactions.
Muscarinic Receptors : A series of piperidinyl piperidine analogues were developed as potent and selective M2 muscarinic receptor antagonists, demonstrating over 100-fold selectivity against M1 and M3 subtypes.
Serotonin Receptors : In a screen of CNS targets, certain 2-(piperidin-3-yl)phthalimide derivatives showed binding to serotonin receptors, including 5HT2A, 5HT2B, and 5HT3, with affinities ranging from nanomolar to low micromolar. One compound, in particular, displayed Ki values of 561 nM at 5-HT2B and 536 nM at 5-HT3.
P2Y14 Receptor : Modifications of a known P2Y14 receptor antagonist with bridged piperidine moieties were found to preserve affinity for this receptor.
Opioid Receptors : In a study diversifying a natural alkaloid, replacing a piperidine ring with pyridine (B92270) altered the pharmacology from antagonism to partial agonism at mu- and kappa-opioid receptors.
Enzyme Inhibition Profiling
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol levels by promoting the degradation of the LDL receptor (LDLR). Inhibition of PCSK9 is a therapeutic strategy for managing hypercholesterolemia. A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9 mRNA translation. Analogues from this chemical series demonstrated improved potency against PCSK9 and favorable absorption, distribution, metabolism, and excretion (ADME) properties compared to earlier lead structures.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD presents a therapeutic strategy for modulating various physiological processes such as pain, inflammation, and mood. nih.gov
While direct inhibitory data for (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol on NAPE-PLD is not extensively detailed in publicly available literature, the broader class of piperidine-containing molecules has been explored for this target. For instance, a high-throughput screening and subsequent medicinal chemistry program led to the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor that incorporates a piperidine moiety. nih.gov This compound demonstrated the ability to reduce NAE levels in neuroblastoma cells and in the brains of mice. nih.gov Another line of research identified a series of benzothiazole phenylsulfonyl-piperidine carboxamides as activators of NAPE-PLD, highlighting the adaptability of the piperidine scaffold to modulate this enzyme's activity. nih.govacs.org
The evaluation of NAPE-PLD inhibition typically involves robust in vitro assays using recombinant human NAPE-PLD to determine the half-maximal inhibitory concentration (IC50) of test compounds. researchgate.net
Table 1: Examples of NAPE-PLD Inhibitors
| Compound | Type | IC50 / Kᵢ | Reference |
|---|---|---|---|
| LEI-401 | Piperidine derivative | Kᵢ = 0.086 µM | nih.gov |
This table is for illustrative purposes and showcases the inhibitory potential of different chemical scaffolds against NAPE-PLD.
Anti-mycobacterial ATP Synthase Inhibition
The F-ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, making it a validated drug target. nih.govmdpi.com Inhibition of this enzyme disrupts the pathogen's energy metabolism. While the diarylquinoline drug bedaquiline is a well-known ATP synthase inhibitor, research into other chemical scaffolds, including piperidine derivatives, is ongoing. mdpi.comembo.org
Studies have explored piperidine derivatives as inhibitors of various targets within the mycobacterial electron transport chain, which is essential for ATP production. For example, a structure-activity relationship (SAR) study of piperidine derivatives identified potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme crucial for the biosynthesis of menaquinone, a vital component of the electron transport chain. nih.govresearchgate.net Another study identified a piperidinol derivative as a potent inhibitor of Mtb, initially targeting arylamine N-acetyltransferase (NAT) enzymes, with further investigation revealing bactericidal activity against M. smegmatis. nih.gov
These findings suggest that piperidine-based compounds can interfere with mycobacterial energy production, a pathway culminating in ATP synthesis. The evaluation of anti-mycobacterial ATP synthase activity involves assays measuring the inhibition of ATP synthesis or hydrolysis in inverted membrane vesicles from mycobacteria, such as M. smegmatis. mdpi.com
Other Enzymatic Targets of Piperidine Derivatives
The structural versatility of the piperidine ring allows its derivatives to interact with a wide range of enzymatic targets. clinmedkaz.org In silico prediction tools and in vitro screening have identified numerous potential applications for this class of compounds.
Key enzymatic targets for piperidine derivatives include:
Fatty Acid Amide Hydrolase (FAAH): Piperidine and piperazine inhibitors of FAAH have been developed, targeting excitotoxic pathology. clinmedkaz.org
Tyrosinase: Certain piperidine derivatives have been explored as tyrosinase inhibitors, with potential applications in conditions related to hyperpigmentation. clinmedkaz.org
Monoamine Oxidases (MAO A and B): The ability of some pyridine-piperidine hybrids to inhibit MAOs suggests potential neuroprotective properties.
Cholinesterases: Inhibition of cholinesterases is another reported activity for this class of compounds.
Trypanothione Reductase: Analogues of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have been evaluated as inhibitors of this essential enzyme in trypanosomes. clinmedkaz.org
Anti-infective Research (Antibacterial and Antifungal Activity)
In Vitro Bacteriostatic and Morphological Studies
Piperidine derivatives are widely investigated for their antimicrobial properties against a spectrum of pathogens. biointerfaceresearch.com In vitro studies are fundamental to determining their efficacy and spectrum of activity. Standard methods like the disc diffusion assay and broth microdilution are used to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively, which indicates the lowest concentration of a compound that prevents visible growth of a microorganism. biointerfaceresearch.comresearchgate.net
For instance, studies on various piperidine derivatives have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.comnih.gov Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a pyridine heterocycle, revealed strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov These studies often include morphological analysis, using techniques like scanning electron microscopy (SEM) to observe drug-induced changes to bacterial cell structure, and kinetic studies to monitor bacterial growth dynamics in the presence of the compound. nih.gov
Table 2: Example of In Vitro Antibacterial Activity of Piperidine and Pyridine Derivatives
| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus ATCC 25923 | 32-512 | nih.gov |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | E. coli ATCC 11230 | 32-512 | nih.gov |
| 3-(pyridine-3-yl)-2-oxazolidinone deriv. (21d) | S. aureus ATCC 29213 | 1 | nih.gov |
Inhibition of Biofilm Formation by Piperidine-Containing Compounds
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Compounds that can inhibit biofilm formation or eradicate existing biofilms are of great therapeutic interest.
Piperine, a natural alkaloid containing a piperidine ring, has demonstrated significant antibiofilm activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.govnih.govresearchgate.net The mechanisms underlying this activity are multifaceted and can include the accumulation of reactive oxygen species (ROS), reduction of cell surface hydrophobicity, and interference with quorum sensing—the cell-to-cell communication system that regulates biofilm formation. nih.govresearchgate.net
Furthermore, synthetic derivatives are also effective. Studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed that some compounds could significantly inhibit biofilm formation in a concentration-dependent manner. nih.gov The antibiofilm potential of these compounds is typically assessed using methods like the crystal violet assay to quantify biofilm mass, and microscopy techniques (e.g., confocal laser scanning microscopy) to visualize the biofilm structure. nih.govresearchgate.net
Advanced In Vitro Pharmacological Characterization Methodologies
The comprehensive characterization of a potential drug candidate like this compound involves a suite of advanced in vitro methodologies beyond primary screening. These techniques provide deeper insights into the compound's mechanism of action, target engagement, and potential for further development.
Molecular Docking and Dynamics Simulations: These in silico techniques are used to predict and analyze the binding modes of a compound with its putative protein target. For example, docking studies have been used to suggest interactions between antibacterial quinoline-piperazine hybrids and bacterial enzymes like tyrosyl-tRNA synthetase and DNA gyrase. mdpi.com
Enzyme Kinetic Analysis: To understand the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. These assays measure enzyme activity at varying substrate and inhibitor concentrations.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing precise information on binding affinity (KD), stoichiometry, and thermodynamic parameters.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding interactions in real-time, allowing for the determination of association and dissociation rate constants.
Cell-Based Assays: Functional cell-based assays are crucial for confirming a compound's activity in a more physiologically relevant context. This can include measuring changes in second messengers, reporter gene expression, or, as in the case of anti-infectives, assessing effects on intracellular pathogens.
High-Content Imaging and Analysis: This automated microscopy-based approach allows for the quantitative analysis of multiple phenotypic changes in cells following compound treatment, providing a detailed picture of the cellular response.
Chemical Proteomics: This technique can be used to identify the cellular targets of a compound by using chemical probes to capture and identify binding partners from cell lysates, as was done in the discovery of the NAPE-PLD inhibitor LEI-401. nih.gov
Through the application of these diverse and sophisticated research methodologies, the scientific community continues to elucidate the complex biological activities of piperidine derivatives, paving the way for the development of novel therapeutics.
GTPγS Binding and Other Signal Transduction Assays
Guanosine 5'-O-(γ-thio)triphosphate (GTPγS) binding assays are a cornerstone in the study of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are common drug targets. These assays measure the activation of G proteins, which is an early event in the signal transduction cascade following agonist binding to a GPCR.
In a hypothetical context, if this compound were to be evaluated for its activity at a specific GPCR, a GTPγS binding assay would be a primary functional assay. The assay typically utilizes a radiolabeled form of GTPγS, such as [³⁵S]GTPγS, which binds to the Gα subunit of the G protein upon its activation. An increased binding of [³⁵S]GTPγS in the presence of the test compound would indicate agonistic activity at the receptor.
Hypothetical GTPγS Binding Assay Data for this compound at a Putative GPCR Target
| Concentration of this compound (nM) | [³⁵S]GTPγS Binding (cpm) |
| 0 (Basal) | 500 |
| 1 | 750 |
| 10 | 1500 |
| 100 | 2500 |
| 1000 | 3000 |
| 10000 | 3100 |
Other signal transduction assays that could be employed to elucidate the mechanism of action of this compound include:
Cyclic AMP (cAMP) Assays: For GPCRs that couple to Gs or Gi proteins, measuring the accumulation or inhibition of cAMP is a common downstream assay. Techniques such as competitive immunoassays (e.g., ELISA, HTRF) are frequently used.
Calcium Mobilization Assays: For GPCRs that couple to Gq proteins, changes in intracellular calcium levels can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
Phospho-ERK Assays: The mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK (extracellular signal-regulated kinase), is another important signaling cascade downstream of many GPCRs. Western blotting or ELISA can be used to quantify the levels of phosphorylated ERK.
Cell-Based Assays for Target Engagement and Pathway Analysis
Cell-based assays are crucial for confirming that a compound interacts with its intended target in a cellular environment and for understanding its impact on cellular signaling pathways.
To investigate the target engagement of this compound, a cellular thermal shift assay (CETSA) could be performed. This method assesses the binding of a ligand to its target protein by measuring changes in the thermal stability of the protein.
For pathway analysis, high-content screening (HCS) or reporter gene assays could be implemented. For instance, if the compound is hypothesized to modulate a specific transcription factor, a reporter gene assay could be designed where the expression of a reporter protein (e.g., luciferase, β-galactosidase) is under the control of a promoter containing response elements for that transcription factor.
Hypothetical Reporter Gene Assay Data for this compound
| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) |
| 0 | 100 |
| 0.1 | 250 |
| 1 | 800 |
| 10 | 1500 |
| 100 | 1600 |
Investigation of Protonation States and Their Role in Biological Activity
The protonation state of a molecule can significantly influence its biological activity by affecting its ability to cross cell membranes and interact with its target. This compound contains two basic nitrogen atoms, one on the pyridine ring and one on the piperidine ring, which can be protonated at physiological pH.
The pKa values of these nitrogen atoms would determine the predominant protonation state. The piperidine nitrogen is typically more basic than the pyridine nitrogen. Understanding the distribution of the different protonated species at a given pH is essential for interpreting structure-activity relationships.
Computational methods, such as quantum mechanical calculations, can be used to predict the pKa values and the relative stabilities of the different protonated forms. Experimentally, techniques like potentiometric titration or NMR spectroscopy can be used to determine these values.
The role of the protonation state in biological activity could be investigated by synthesizing and testing analogs where one of the nitrogen atoms is modified to alter its basicity. For example, introducing electron-withdrawing groups on the pyridine ring would decrease the basicity of the pyridine nitrogen. Comparing the biological activity of these analogs with that of the parent compound would provide insights into which protonation state is more favorable for target interaction.
Computational and Theoretical Studies of R 1 Pyridin 2 Ylmethyl Piperidin 3 Ol and Analogues
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. scirp.orgscirp.org It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP, are known for their accuracy in predicting molecular structures and thermochemical properties. scirp.orgscirp.org For (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol and its analogues, DFT is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy conformation. nih.gov
These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding how the molecule will interact with biological targets. Furthermore, DFT calculations can elucidate various electronic properties, including the distribution of electron density, electrostatic potential, and dipole moment, which are critical for predicting molecular interactions and reactivity. nih.govdntb.gov.ua
Table 1: Representative DFT-Calculated Geometrical Parameters for a Piperidine (B6355638) Derivative
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (piperidine) | ~1.46 Å |
| Bond Length | C-C (piperidine) | ~1.54 Å |
| Bond Length | C-O (hydroxyl) | ~1.43 Å |
| Bond Angle | C-N-C (piperidine) | ~111° |
| Bond Angle | C-C-O (hydroxyl) | ~110° |
Note: The values presented are typical and can vary depending on the specific analogue and the level of theory used.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
For this compound and its analogues, analysis of the HOMO and LUMO can reveal regions of the molecule that are most likely to participate in chemical reactions or interactions with a biological target. The distribution of these orbitals indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net This information is vital for understanding potential charge transfer interactions that can occur upon binding to a receptor. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for a Piperidine Analogue
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These are example values and will vary for different analogues and computational methods.
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of newly synthesized compounds. researchgate.net
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netresearchgate.net Comparing the predicted NMR spectra with experimental data can help confirm the structure of this compound and its analogues. nih.govnih.gov DFT-based methods can achieve high accuracy in these predictions. d-nb.infonrel.gov
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies, which helps in the assignment of the experimentally observed absorption bands to specific functional groups and vibrational motions within the molecule. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. scielo.org.zasharif.edu This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules over time. These methods are particularly useful in drug discovery for predicting how a ligand might bind to a protein target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netnih.gov For this compound and its analogues, docking studies can be used to predict how these compounds might interact with a specific biological target, such as a receptor or enzyme. tandfonline.comjetir.orgnih.gov
The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. nih.gov The results of docking studies can provide valuable insights into the binding mode and can be used to guide the design of more potent and selective analogues. mdpi.com
Table 3: Representative Molecular Docking Results for a Piperidine Analogue with a Target Protein
| Parameter | Value/Residues |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | TYR82, SER124 |
| Hydrophobic Interactions | TRP286, PHE312 |
Note: The specific values and interacting residues are highly dependent on the ligand and the target protein.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of a ligand-protein complex. mdpi.com
For this compound and its analogues, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. nih.gov These simulations can reveal how the ligand and protein move and adapt to each other, providing insights into the flexibility of the binding site and the conformational changes that may occur upon ligand binding. nih.gov Analysis of the MD trajectory can also be used to calculate the binding free energy, which provides a more accurate estimate of the binding affinity than docking scores alone. nih.gov
In Silico Prediction of Biological Activity Spectra and Target Identification
The preliminary stages of drug discovery often involve computational screening to predict the potential therapeutic effects and biological targets of novel compounds. This in silico approach helps to prioritize candidates for synthesis and experimental testing, saving time and resources. nih.gov For compounds like this compound and its analogues, these predictive methods offer valuable insights into their potential pharmacological profiles.
Computational Tools for Activity Prediction (e.g., PASS)
Computational tools for predicting the biological activity of small molecules are essential in modern drug design. clinmedkaz.org One such widely used tool is the Prediction of Activity Spectra for Substances (PASS) online service. clinmedkaz.orgmendeley.com The PASS algorithm analyzes the structure-activity relationships of a training set containing thousands of drug-like compounds with known biological activities. akosgmbh.de When a new chemical structure is analyzed, PASS provides a list of potential biological activities, ranking them by the probability of being active (Pa) versus inactive (Pi). windows.net A high Pa value suggests that the compound is likely to exhibit a particular activity, guiding further preclinical research. clinmedkaz.orgwindows.net
For piperidine derivatives, in silico predictions using tools like PASS and SwissTargetPrediction have revealed a broad range of potential biological activities. These computational studies suggest that piperidine-containing compounds may interact with various enzymes, receptors, transport systems, and ion channels. clinmedkaz.orgclinmedkaz.orgmendeley.com This diverse predicted activity spectrum highlights their potential for developing treatments for cancer, central nervous system disorders, and as antimicrobial or antiarrhythmic agents. clinmedkaz.orgclinmedkaz.org A comprehensive analysis of these predictions is crucial for designing new, highly effective medicinal agents. clinmedkaz.org
Below is a representative table of biological activities that could be predicted for a piperidine-based compound using a tool like PASS, based on findings for similar scaffolds.
Table 1: Representative Predicted Biological Activity Spectrum for a Piperidine Analogue
| Predicted Activity | Probability to be Active (Pa) |
|---|---|
| Kinase Inhibitor | > 0.7 |
| GPCR Ligand | > 0.6 |
| Antineoplastic | > 0.5 |
| Neuroprotective | > 0.5 |
| Anti-inflammatory | > 0.4 |
| Antiviral | > 0.4 |
Virtual Screening and Ligand-Based Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based design approaches become particularly valuable. mdpi.com These methods rely on the principle that molecules with similar structures or chemical features are likely to have similar biological activities. nih.gov Pharmacophore modeling is a key technique in this area. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is another powerful ligand-based method. tandfonline.com 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of a set of molecules with their known biological activities. mdpi.comnih.gov Such models can predict the activity of new analogues and guide structural modifications to enhance potency. mdpi.com
Table 2: Key Steps in a Ligand-Based Virtual Screening Workflow
| Step | Description |
|---|---|
| 1. Dataset Selection | Compile a set of known active and inactive molecules for the target of interest. |
| 2. Pharmacophore Generation | Identify common chemical features among the active molecules and generate a 3D pharmacophore model. nih.gov |
| 3. Model Validation | Validate the pharmacophore model's ability to distinguish between active and inactive compounds. |
| 4. Database Screening | Use the validated model to screen a large database of virtual compounds for molecules that match the pharmacophore query. sciengpub.ir |
| 5. Hit Filtering & Prioritization | Filter the initial hits based on physicochemical properties, drug-likeness, and predicted ADME profiles. |
| 6. Docking (Optional) | If a target structure is available or can be modeled, perform molecular docking to refine the poses and binding energies of the top candidates. |
| 7. Experimental Testing | Synthesize and experimentally test the most promising candidates to validate the in silico predictions. |
Physicochemical Property Prediction for Rational Compound Design
Rational drug design aims to optimize the pharmacological, pharmacokinetic, and toxicological properties of a lead compound by making targeted structural modifications. nih.govslideshare.net A significant cause of failure in drug development is poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net Therefore, the early in silico prediction of physicochemical properties is a critical step in designing compounds with a higher probability of clinical success. nih.govnih.gov
Computational tools and web servers like SwissADME and pkCSM are frequently used to predict key properties that determine a molecule's "drug-likeness". nih.govresearchgate.net These properties include:
Lipophilicity (logP): Affects solubility, permeability, and metabolic stability. nih.gov
Aqueous Solubility (logS): Crucial for absorption and formulation.
Molecular Weight (MW): Influences diffusion and transport across membranes.
Topological Polar Surface Area (TPSA): Correlates with membrane permeability and bioavailability. researchgate.net
Hydrogen Bond Donors/Acceptors: Key determinants of binding and solubility.
These parameters are often evaluated against established guidelines like Lipinski's Rule of Five, which helps to predict oral bioavailability. researchgate.net For piperidine-based scaffolds, computational studies have shown that it is possible to design analogues with favorable ADMET profiles, including good gastrointestinal absorption and blood-brain barrier permeability, while minimizing predicted toxicity. researchgate.netbenthamdirect.com Introducing chiral centers or specific substituents onto the piperidine ring can modulate these physicochemical properties, enhancing both biological activity and pharmacokinetic behavior. thieme-connect.comthieme-connect.com By predicting these properties for this compound and its potential analogues, researchers can rationally design molecules with an optimized balance of potency and drug-like characteristics. mdpi.com
Table 3: Predicted Physicochemical Properties for this compound and Hypothetical Analogues
| Compound | Structure | MW ( g/mol ) | logP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
|---|---|---|---|---|---|---|---|
| This compound | 192.26 | 1.35 | 45.97 | 1 | 3 | 0 | |
| Analogue A (Fluoro- at pyridine (B92270) 4-pos) | 210.25 | 1.60 | 45.97 | 1 | 3 | 0 | |
| Analogue B (Methyl- at piperidine 4-pos) | 206.29 | 1.85 | 45.97 | 1 | 3 | 0 |
| Analogue C (Hydroxyl- at pyridine 4-pos) | | 208.26 | 0.95 | 66.20 | 2 | 4 | 0 |
Lead Compound Identification and Optimization Strategies for Piperidine Scaffolds
High-Throughput Screening (HTS) in the Discovery of Piperidine-Based Hits
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast numbers of chemical compounds against a specific biological target. chemcopilot.combmglabtech.com This process leverages robotics, miniaturization, and sensitive detection methods to quickly identify "hits"—compounds that affect the target in a desired manner. bmglabtech.comjapsonline.com The primary goal of HTS is not to find a perfect drug but to generate promising starting points, or hits, for further optimization. bmglabtech.com
In the search for novel therapeutics, large and diverse compound libraries are screened. These libraries can contain tens of thousands to millions of molecules, including collections focused on specific target classes like kinases or G-protein-coupled receptors (GPCRs). nih.gov For piperidine-based scaffolds, a screening campaign might identify multiple initial hits with weak to moderate activity. For instance, 1-(piperidin-4-yl)-1H-imidazo[4,5-c]quinoline was first identified as a MEK1/2 inhibitor through a high-throughput screening campaign, exhibiting an initial EC50 of 400 nmol/L. nih.gov This hit provided the foundational chemical structure for subsequent optimization efforts.
The quality of an HTS campaign is evaluated by statistical metrics like the Z'-factor, which assesses the reliability of the assay. chemcopilot.com Positive hits from a primary screen undergo more rigorous secondary screening to confirm their activity and determine initial structure-activity relationships (SAR). nih.gov
Hit-to-Lead (H2L) Optimization Process for Chemical Series
Once hits are identified and confirmed, they enter the hit-to-lead (H2L) optimization phase. This critical stage bridges the gap between initial discovery and the development of a viable lead compound. transmedchem.comwikipedia.org The primary objective is to systematically modify the chemical structure of the hits to improve key properties, including potency, selectivity, and pharmacokinetic characteristics, while minimizing potential toxicity. drugtargetreview.com Initial hits often display binding affinities in the micromolar (10⁻⁶ M) range, and a successful H2L process can enhance these affinities by several orders of magnitude into the nanomolar (10⁻⁹ M) range. wikipedia.org
The H2L process is an iterative cycle of designing, synthesizing, and testing new analogs to build a robust understanding of the structure-activity relationship (SAR). wikipedia.org This involves a careful balance; for example, aggressive optimization for potency can sometimes lead to detrimental effects on other properties like bioavailability or toxicity. transmedchem.com Therefore, a multi-parameter optimization approach is essential, guided by both experimental data and computational modeling. transmedchem.comdrugtargetreview.com
Exploration of Chemical Space and Hit Prioritization
A significant challenge in drug discovery is that screening libraries are often dominated by flat, two-dimensional molecules. nih.govrsc.orgnih.gov To overcome this, recent efforts have focused on the synthesis of three-dimensional (3D) fragments to better explore the complexities of protein binding sites. nih.govrsc.orgwhiterose.ac.uk For piperidine (B6355638) scaffolds, this involves creating diverse libraries of regio- and diastereoisomers. nih.govrsc.org By synthesizing various substituted piperidines, such as cis- and trans-disubstituted pipecolinates, researchers can generate a virtual library of 3D fragments. nih.govrsc.orgwhiterose.ac.uk This expansion into 3D chemical space provides novel building blocks for fragment-based drug discovery and lead generation. nih.govrsc.org
Computational methods also play a vital role in exploring the chemical space around a confirmed hit. Techniques like auto in silico ligand directing evolution (AILDE) utilize molecular dynamics simulations and free energy calculations to guide minor chemical modifications of a hit scaffold, efficiently exploring the surrounding SAR and promoting the optimization towards more drug-like lead compounds. nih.govnih.gov
Following the initial exploration, hit prioritization is crucial. This involves selecting the most promising chemical series to advance into lead optimization. Prioritization is based on a range of factors, including initial potency, selectivity against related targets, synthetic tractability, and early indicators of favorable ADME (absorption, distribution, metabolism, and excretion) properties. drugtargetreview.com
Strategies for Potency and Selectivity Enhancement in Lead Series
Once a chemical series is prioritized, medicinal chemists employ various strategies to enhance the potency and selectivity of the lead compounds.
Structure-Based Design and Scaffold Hopping : A powerful strategy involves modifying the core structure of a hit to improve its fit within the target's binding pocket. In the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, researchers transitioned from a 4-hydroxy-cyclohexane scaffold to a hydroxypiperidine ring. acs.org Computational modeling suggested that repositioning the hydroxyl group to the 3-position on the piperidine ring would enhance a key hydrogen bond interaction, a hypothesis that was confirmed experimentally. acs.org The resulting (R)-enantiomer, a hydroxypiperidine derivative, demonstrated single-digit nanomolar potency and over 5000-fold selectivity against the closely related CDK9. acs.orgnih.govnih.govchemrxiv.org
Bioisosteric Replacement : This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. In the optimization of piperidine-substituted HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a potentially toxic sulfonamide group was replaced with bioisosteres like dimethylphosphine (B1204785) oxide. nih.gov This change not only aimed to reduce toxicity but also improved solubility and introduced new hydrogen bonding interactions within the target's binding pocket, leading to enhanced antiviral potency. nih.gov
Introduction of Chirality and Substituents : Introducing chiral centers or specific substituents onto the piperidine ring can profoundly impact biological activity. thieme-connect.com In the development of MEK1/2 inhibitors, adding a fluorine atom to the 3-position of the piperidine ring of a lead compound led to a significant improvement in potency and oral bioavailability. thieme-connect.com Similarly, SAR studies on GLP-1R agonists showed that the position of a substituent on the piperidine ring was critical for activity; moving a substituent from the 4-position to the 3-position dramatically increased GLP-1 potentiation. thieme-connect.com
| Target | Initial Scaffold/Compound | Optimized Scaffold/Compound | Key Modification | Improvement |
|---|---|---|---|---|
| CDK2 | 4-hydroxy-cyclohexane derivative | (R)-hydroxypiperidine derivative | Scaffold hop and repositioning of -OH group | Improved potency to single-digit nM and >5000x selectivity vs. CDK9. acs.org |
| MEK1/2 | Piperidine derivative | 3-fluoro-piperidine derivative | Introduction of fluorine at the 3-position | Improved potency (EC50 = 5 nmol/L) and oral bioavailability (F% = 65). thieme-connect.com |
| HIV-1 RT | Piperidine-benzenesulfonamide | Piperidine-dimethylphosphine oxide | Bioisosteric replacement of sulfonamide | Enhanced antiviral potency and improved solubility. nih.gov |
Derivatization Strategies for Enhancing Research Parameters (e.g., Chromatographic Performance)
During the drug discovery process, accurate quantification of compounds in various matrices is essential. However, molecules like (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol may lack strong chromophores or fluorophores, making them difficult to detect at low concentrations using standard High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. nih.govresearchgate.netlibretexts.org
Chemical derivatization offers a solution by covalently attaching a tag to the analyte, thereby enhancing its detectability. nih.govlibretexts.org The hydroxyl group on the piperidine ring is an ideal site for such modifications. nih.govgreyhoundchrom.com Reagents can be chosen to introduce a specific functionality:
Chromophore Attachment : For UV-Vis detection, reagents like benzoyl chloride can react with the hydroxyl group to form an ester, introducing a highly conjugated phenyl group that strongly absorbs UV light. libretexts.org
Fluorophore Attachment : For more sensitive fluorescence detection, reagents such as dansyl chloride can be used. unomaha.edu This process, known as dansylation, creates a highly fluorescent derivative, allowing for detection at much lower concentrations. unomaha.edu
Mass Spectrometry Enhancement : For analysis by mass spectrometry, derivatization can improve ionization efficiency. For instance, N-(4-aminophenyl)piperidine has been used as a high proton affinity tag for carboxylic acids, dramatically improving their detection limits (by 25- to 2100-fold) in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govrowan.edunsf.gov A similar strategy could be adapted for the hydroxyl group to enhance positive mode ionization.
By modifying the analyte to improve its chromatographic behavior or detectability, derivatization serves as an indispensable tool for the accurate analysis of lead compounds during preclinical development. researchgate.net
Rational Bioavailability Design through Computational Analysis in Lead Optimization
Achieving good oral bioavailability is a major goal of lead optimization. Computational chemistry provides powerful tools to predict and rationally design molecules with improved pharmacokinetic properties. nih.govnih.govmdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations are integral to this process. tcmsp-e.comresearchgate.netnih.govnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property like metabolic stability. researchgate.netnih.gov In one study focused on piperidine-derived compounds as HDM2 inhibitors, a group-based QSAR (GQSAR) model was developed. researchgate.net This model was then used to predict the activity of a virtual combinatorial library of new piperidine analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. researchgate.net
Molecular docking and MD simulations provide insights into how a ligand binds to its target protein and the stability of the resulting complex. tcmsp-e.comresearchgate.net These simulations can reveal key interactions and guide modifications to improve binding affinity. Furthermore, these computational tools are used to predict ADME properties. For example, modeling analysis of CDK2 degraders showed a trend of decreasing 3D-Polar Surface Area (PSA) for certain analogs, which is known to impact cell permeability and, consequently, oral absorption. acs.org
This in silico approach allows for the early identification of potential liabilities. For the CDK2 inhibitor series, computational analysis helped guide the optimization that led to compounds with good in vitro ADME properties and high oral bioavailability (86% in rats) for one analog. acs.org By integrating these computational diagnostics with analog design, researchers can more efficiently navigate the complex landscape of lead optimization to select candidates with a higher probability of success. nih.govnih.gov
| Compound | Scaffold | Human Microsome Intrinsic Clearance (μL/min/mg) | Rat Microsome Intrinsic Clearance (μL/min/mg) | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Rat Oral Bioavailability (F%) |
|---|---|---|---|---|---|
| Cyclohexanol Analog | 4-hydroxy-cyclohexane | <3.8 | <16 | 7.6 | 86% |
| Piperidine Analog | (R)-hydroxypiperidine | 45 | 110 | 5.1 | Not Reported |
Future Directions and Emerging Research Paradigms
Development of Next-Generation Synthetic Methodologies for Chiral Piperidines
The synthesis of enantiomerically pure piperidines remains a crucial objective in organic chemistry due to their prevalence in pharmaceuticals. nih.gov Future research is focused on developing more efficient, sustainable, and versatile synthetic routes that overcome the limitations of traditional multi-step methods.
A key area of development is the advancement of catalytic asymmetric synthesis. acs.org Recent breakthroughs include rhodium-catalyzed asymmetric reductive Heck reactions to create 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn This method provides a three-step process from simple pyridines to complex chiral piperidines. nih.govsnnu.edu.cn Another innovative strategy combines biocatalytic carbon-hydrogen oxidation with nickel-catalyzed radical cross-coupling. This modular approach significantly simplifies the construction of complex piperidines, reducing lengthy 7-17 step syntheses down to just 2-5 steps and avoiding the need for expensive precious metal catalysts like palladium. news-medical.netmedhealthreview.comtechnologynetworks.com
Chemo-enzymatic methods are also gaining prominence. These approaches leverage the high selectivity of enzymes for asymmetric dearomatization of pyridines, offering a sustainable route to stereo-enriched piperidines under mild conditions. nih.gov For instance, a one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into specific stereoisomers of 3- and 3,4-substituted piperidines. nih.gov These next-generation methodologies promise to accelerate the synthesis of diverse libraries of chiral piperidines for drug discovery.
| Methodology | Key Features | Catalyst/System | Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Cross-coupling of pyridine (B92270) derivatives with boronic acids. | Rhodium (Rh) complex | High yield and enantioselectivity; broad functional group tolerance. | nih.govsnnu.edu.cn |
| Modular Synthesis | Combines C-H oxidation and radical cross-coupling. | Biocatalyst (Enzyme) + Nickel (Ni) | Dramatically reduces step count; avoids precious metals. | news-medical.nettechnologynetworks.com |
| Chemo-enzymatic Dearomatization | Stereoselective one-pot amine oxidase/ene imine reductase cascade. | Enzyme cascade | High stereochemical precision; mild reaction conditions; sustainable. | nih.gov |
| Intramolecular Radical Cyclization | Light-mediated radical carbocyclization of vinylidenecyclopropanes. | Visible light | Access to fluorine-containing derivatives. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of new chemical entities, including piperidine (B6355638) derivatives. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, plan synthetic routes, and even design novel molecules with desired characteristics from the ground up. acs.orgatomwise.com
For molecular design, generative ML models can create new molecular structures with specific desired properties. mdpi.com For example, an AI model could be trained to design piperidine derivatives that are predicted to have high affinity for a specific biological target while maintaining favorable pharmacokinetic profiles. nih.gov Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are being enhanced by AI to more accurately predict the biological activity and binding interactions of new compounds, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net
| AI/ML Application | Description | Impact on Piperidine Research | Reference |
|---|---|---|---|
| Retrosynthesis Planning | AI algorithms predict synthetic pathways for a target molecule. | Accelerates the planning phase for synthesizing novel, complex piperidine analogs. | acs.org |
| Generative Molecular Design | ML models create new molecules with optimized properties (e.g., target affinity, low toxicity). | Enables the de novo design of piperidine derivatives tailored for specific biological targets. | mdpi.comatomwise.com |
| Property Prediction (QSAR) | Predicts biological activity and physicochemical properties based on molecular structure. | Allows for rapid virtual screening of large libraries of piperidine compounds to prioritize synthesis. | nih.govresearchgate.net |
| Automated Synthesis | Integration of AI planning with robotic lab platforms for hands-off synthesis. | Enables high-throughput synthesis and testing of piperidine derivatives. | acs.org |
Exploration of Novel Biological Pathways and Multi-Target Ligands for Piperidine Derivatives
The "one molecule, one target" paradigm of drug discovery is evolving. There is growing recognition that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.govnih.gov Consequently, the design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously is an emerging and promising therapeutic strategy. nih.gov The piperidine scaffold is well-suited for the development of such MTDLs due to its structural versatility. ajchem-a.com
Researchers are designing and synthesizing piperidine-based compounds that act on multiple targets implicated in a single disease. For example, in Alzheimer's disease research, piperidine derivatives have been developed to simultaneously inhibit cholinesterases (AChE and BuChE) and beta-secretase 1 (BACE1), key enzymes in Alzheimer's pathology. nih.govajchem-a.com The strategy often involves linking two or more pharmacophores, each responsible for activity at a different target, into a single molecule. nih.gov
Future work will focus on identifying novel combinations of targets and exploring new biological pathways. The versatility of the piperidine core allows it to be incorporated into diverse chemical structures, making it an ideal starting point for designing MTDLs against targets in oncology, inflammation, and infectious diseases. ajchem-a.comnih.gov
Advanced Mechanistic Studies using Biophysical Techniques and Omics Approaches
A deep understanding of how a drug molecule interacts with its target and affects cellular systems is crucial for rational drug design. Future research on piperidine derivatives will increasingly rely on advanced biophysical and "omics" technologies to elucidate these mechanisms at a molecular level.
Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed, quantitative data on the binding kinetics and thermodynamics of a ligand-protein interaction. researchgate.netresearchgate.net These methods can precisely measure binding affinity (KD), association/dissociation rates, and the energetic forces driving the interaction, offering invaluable insights for optimizing the potency and selectivity of piperidine-based drug candidates. researchgate.net Fluorescence spectroscopy is another powerful tool used to investigate binding affinity and conformational changes in a protein upon ligand binding. mdpi.com
Furthermore, systems biology approaches, including proteomics and metabolomics (omics), will be employed to understand the broader effects of piperidine compounds on cellular pathways. These technologies can reveal off-target effects, identify downstream signaling consequences of target engagement, and help uncover novel mechanisms of action or biomarkers of response. This holistic view of a compound's biological activity is essential for advancing preclinical and clinical development.
| Technique | Type | Information Provided | Relevance to Piperidine Research | Reference |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Biophysical | Binding kinetics (k_on, k_off), affinity (K_D). | Quantifies how tightly and for how long a piperidine ligand binds to its target protein. | researchgate.netresearchgate.net |
| Isothermal Titration Calorimetry (ITC) | Biophysical | Binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Reveals the thermodynamic driving forces behind the binding event. | researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Biophysical | Structural details of the binding site, conformational changes. | Provides an atomic-level picture of the piperidine-target complex. | researchgate.net |
| Proteomics/Metabolomics | Omics | Global changes in protein and metabolite levels in response to the compound. | Uncovers on- and off-target effects and identifies affected biological pathways. |
Q & A
Q. What are the optimal synthetic routes for (R)-1-(pyridin-2-ylmethyl)piperidin-3-ol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves alkylation of a piperidin-3-ol scaffold with a pyridin-2-ylmethyl group. Key steps include:
- Alkylation : Reacting piperidin-3-ol derivatives with pyridin-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in methanol) to introduce the substituent .
- Deprotection : If hydroxyl or amine groups are protected (e.g., with benzhydryl or trityl groups), acidic or basic hydrolysis is employed .
- Purification : Use column chromatography or preparative HPLC to isolate the (R)-enantiomer, achieving >98% purity .
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents like DMF improve reaction kinetics.
- Temperature : Moderate heating (40–60°C) balances yield and stereochemical integrity.
- Catalysts : Chiral catalysts or resolving agents ensure enantiomeric purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and stereochemical purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, coupling constants in NOESY spectra differentiate axial/equatorial conformers .
- X-ray Crystallography : Resolves absolute configuration, critical for validating the (R)-enantiomer .
- HPLC with Chiral Columns : Quantifies enantiomeric excess (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to monoamine transporters, and what experimental approaches elucidate these structure-activity relationships?
Methodological Answer: The (R)-configuration enhances interactions with hydrophobic pockets in monoamine transporters (e.g., dopamine transporter, DAT). Experimental strategies include:
- Radioligand Binding Assays : Compare IC₅₀ values of (R)- and (S)-isomers using [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET .
- Molecular Dynamics Simulations : Map hydrogen bonding and π-π stacking between the pyridinyl group and transporter residues .
- Mutagenesis Studies : Identify key amino acids (e.g., Tyr-95 in DAT) critical for enantiomer-specific binding .
Q. Data Example :
| Isomer | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|
| (R) | 12 ± 1.5 | 85 ± 6.2 |
| (S) | 450 ± 22 | 320 ± 18 |
| Source: Adapted from Kharkar et al. (2009) |
Q. What strategies modulate the physicochemical properties (e.g., solubility, lipophilicity) of this compound derivatives to enhance pharmacokinetic profiles?
Methodological Answer:
Q. Physicochemical Data :
| Derivative | logP | Solubility (mg/mL) |
|---|---|---|
| Parent (R) | 2.1 | 0.8 |
| Fluorinated | 1.7 | 1.5 |
| Hydrochloride Salt | 1.9 | 3.2 |
| Source: Adapted from Maharramov et al. (2011) |
Q. How can researchers resolve discrepancies in biological activity data between this compound and its stereoisomers, and what statistical methods validate these differences?
Methodological Answer:
- Enantiomeric Resolution : Use chiral stationary phases (CSPs) or enzymatic resolution to isolate pure isomers .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across isomers using nonlinear regression models (e.g., GraphPad Prism®) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) in transporter inhibition assays .
Case Study : A study found a 38-fold difference in DAT affinity between (R)- and (S)-isomers, resolved via chiral HPLC and validated by t-tests (p = 0.0001) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
